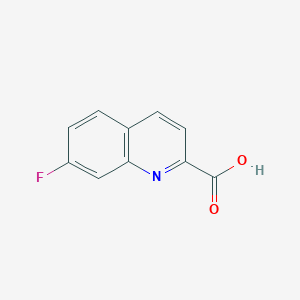

7-Fluoroquinoline-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoroquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBRDEPMJTZSBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Fluoroquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoroquinoline-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents. Its synthesis is a critical step in the development of novel therapeutics, particularly in the realm of antibacterial and anticancer research. This guide provides a comprehensive overview of two robust synthetic strategies for obtaining this valuable compound, offering detailed experimental protocols, mechanistic insights, and comparative analysis to aid researchers in their synthetic endeavors. The presented methodologies are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of the this compound Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, and the introduction of a fluorine atom at the 7-position can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. When combined with a carboxylic acid moiety at the 2-position, the resulting this compound becomes a versatile precursor for a wide range of biologically active compounds. Its derivatives have shown promise as potent inhibitors of bacterial DNA gyrase and as modulators of various signaling pathways implicated in cancer. A thorough understanding of its synthesis is therefore paramount for advancing research in these critical therapeutic areas.

Synthetic Strategies: A Comparative Overview

Two primary synthetic routes to this compound are presented herein, each with its own set of advantages and considerations.

-

Route 1: The Isatin-Based Approach. This multi-step synthesis commences with the readily available 7-fluoroisatin and proceeds through a cyclocondensation reaction to construct the quinoline core.

-

Route 2: The One-Pot Friedländer Annulation. This more convergent approach utilizes the commercially available 2-amino-4-fluorobenzaldehyde and a suitable C2-synthon in a one-pot reaction to directly form the quinoline ring, followed by ester hydrolysis.

The choice between these routes will depend on factors such as starting material availability, desired scale, and the specific expertise of the research team.

Route 1: Synthesis via 7-Fluoroisatin

This pathway leverages the well-established chemistry of isatins to construct the target quinoline. The key steps involve the synthesis of the 7-fluoroisatin precursor, followed by a cyclocondensation reaction.

Part 1: Synthesis of 7-Fluoroisatin

7-Fluoroisatin is a crucial intermediate that can be synthesized via the Sandmeyer isatin synthesis. This method involves the reaction of 2-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid.

Experimental Protocol: Sandmeyer Synthesis of 7-Fluoroisatin

-

Formation of N-(2-fluorophenyl)-2-isonitroacetanilide:

-

In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve chloral hydrate (0.12 mol) and sodium sulfate (1.1 mol) in water (500 mL).

-

In a separate beaker, prepare a solution of 2-fluoroaniline (0.1 mol) in water (100 mL) and concentrated hydrochloric acid (0.1 mol).

-

Add the 2-fluoroaniline solution to the flask, followed by a solution of hydroxylamine hydrochloride (0.3 mol) in water (150 mL).

-

Heat the reaction mixture to 60-70 °C and stir vigorously for 1-2 hours.

-

Monitor the reaction by TLC until the starting aniline is consumed.

-

Cool the mixture in an ice bath to precipitate the isonitrosoacetanilide.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Cyclization to 7-Fluoroisatin:

-

Carefully add concentrated sulfuric acid (200 mL) to a 500 mL flask and heat to 60 °C.

-

In small portions, add the dried N-(2-fluorophenyl)-2-isonitroacetanilide (0.08 mol) to the hot sulfuric acid, maintaining the temperature between 60-70 °C.

-

After the addition is complete, stir the mixture at 80 °C for 1 hour.[1][2]

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (500 g) with vigorous stirring.

-

The 7-fluoroisatin will precipitate as a solid.

-

Filter the product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

| Compound | Molecular Weight ( g/mol ) | Typical Yield | Appearance |

| 7-Fluoroisatin | 165.12 | 85-95% | Orange to red solid |

Part 2: Synthesis of this compound from 7-Fluoroisatin

While the Pfitzinger reaction of isatins with carbonyl compounds typically yields quinoline-4-carboxylic acids, a modification using pyruvic acid can lead to the formation of a dicarboxylic acid, which can then be selectively decarboxylated. A more direct approach, analogous to the Doebner reaction, involves the reaction of the in-situ generated 2-amino-3-fluorophenylglyoxylic acid (from the hydrolysis of 7-fluoroisatin) with a compound containing an active methylene group. Here, we propose a protocol based on the reaction with pyruvic acid itself to favor the formation of the 2-carboxyquinoline.

Experimental Protocol: Cyclocondensation of 7-Fluoroisatin with Pyruvic Acid

-

Reaction Setup:

-

In a 250 mL round-bottom flask, dissolve 7-fluoroisatin (0.05 mol) in a 10% aqueous solution of potassium hydroxide (100 mL). Stir at room temperature until the isatin has completely dissolved to form the potassium salt of 2-amino-3-fluorophenylglyoxylic acid.

-

In a separate beaker, prepare a solution of pyruvic acid (0.06 mol) in ethanol (50 mL).

-

-

Condensation and Cyclization:

-

Slowly add the pyruvic acid solution to the flask containing the hydrolyzed isatin.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude this compound.

-

Filter the precipitate and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid, to yield the purified product.

-

Diagram of the Proposed Synthesis of this compound via the Isatin Route

Caption: Synthetic pathway from 2-fluoroaniline to the target molecule via 7-fluoroisatin.

Route 2: One-Pot Synthesis via Friedländer Annulation

The Friedländer synthesis offers a more convergent route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. A modern variation of this approach involves a one-pot reaction of 2-aminobenzaldehydes with β-nitroacrylates to form quinoline-2-carboxylates.

Experimental Protocol: One-Pot Synthesis and Hydrolysis

-

One-Pot Synthesis of Ethyl 7-Fluoroquinoline-2-carboxylate:

-

In a sealed reaction vessel, combine 2-amino-4-fluorobenzaldehyde (0.01 mol) and ethyl nitroacetate (0.012 mol).

-

Heat the mixture neat (solvent-free) at 70-80 °C for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Add acetonitrile (20 mL) and a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.015 mol).

-

Stir the mixture at 50 °C for 12 hours.[3]

-

Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 7-fluoroquinoline-2-carboxylate.

-

-

Hydrolysis to this compound:

-

Dissolve the purified ethyl 7-fluoroquinoline-2-carboxylate (0.008 mol) in a mixture of ethanol (30 mL) and a 10% aqueous solution of sodium hydroxide (30 mL).

-

Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.[4]

-

| Reaction | Starting Materials | Key Reagents | Typical Yield |

| One-Pot Synthesis | 2-Amino-4-fluorobenzaldehyde, Ethyl nitroacetate | DBU | 60-75% (ester) |

| Hydrolysis | Ethyl 7-fluoroquinoline-2-carboxylate | NaOH, HCl | >90% |

Diagram of the One-Pot Synthesis of this compound

Caption: Workflow for the one-pot synthesis and subsequent hydrolysis to the target acid.

Characterization of this compound

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Melting Point: Determination of the melting point and comparison with literature values.

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, with coupling patterns influenced by the fluorine substituent. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms, with the carbonyl carbon of the carboxylic acid appearing in the range of 165-185 ppm. The carbon atoms attached to the fluorine will show characteristic C-F coupling.

-

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, including the broad O-H stretch of the carboxylic acid and the C=O stretch.

Expected NMR Data:

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H | 7.5 - 9.0 (aromatic), >10 (COOH) | Complex coupling patterns for aromatic protons due to the fluorine atom. Broad singlet for the carboxylic acid proton. |

| ¹³C | 110 - 165 (aromatic/olefinic), 165-185 (C=O) | C-F coupling will be observed for the carbon bearing the fluorine and adjacent carbons. |

Conclusion

This guide has detailed two effective synthetic routes for the preparation of this compound, a key building block in modern drug discovery. The isatin-based approach offers a classical, multi-step pathway, while the one-pot Friedländer annulation provides a more convergent and efficient alternative. By understanding the underlying principles and experimental nuances of each method, researchers can select the most appropriate strategy for their specific needs. The protocols and characterization data provided herein serve as a valuable resource for chemists and pharmaceutical scientists working towards the development of novel quinoline-based therapeutics.

References

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Retrieved from [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Doebner Reaction. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]

-

Palmieri, A., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. Retrieved from [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. Retrieved from [Link]

-

Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia. Retrieved from [Link]

Sources

- 1. Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: 7-Fluoroquinoline-2-carboxylic Acid

The following is an in-depth technical guide on 7-Fluoroquinoline-2-carboxylic acid , designed for researchers and drug development professionals.

CAS Registry Number: 256929-92-7[1]

Executive Summary

This compound (also known as 7-Fluoroquinaldic acid ) is a specialized heterocyclic building block used primarily in medicinal chemistry and coordination chemistry.[1] Its fluorinated quinoline scaffold serves as a critical pharmacophore in the development of metalloenzyme inhibitors (e.g., HDAC, metalloproteases) and as a high-affinity antenna ligand for lanthanide-based luminescent sensors (Europium/Terbium complexes).

This guide details the chemical identity, validated synthesis pathways, handling protocols, and application logic for this compound.

Chemical Identity & Properties

| Property | Data |

| CAS Number | 256929-92-7 |

| IUPAC Name | This compound |

| Synonyms | 7-Fluoroquinaldic acid; 2-Carboxy-7-fluoroquinoline |

| Molecular Formula | C₁₀H₆FNO₂ |

| Molecular Weight | 191.16 g/mol |

| Physical State | Solid (Off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF, dilute aqueous base (NaOH/NaHCO₃); sparingly soluble in water and cold ethanol.[1][2] |

| pKa (Predicted) | ~4.8 (COOH), ~2.0 (Quinoline N) |

Synthesis & Manufacturing Protocols

The most robust and scalable synthesis of this compound proceeds via the oxidation of 7-fluoro-2-methylquinoline .[1] This route is preferred over the Reissert reaction or Skraup synthesis due to higher selectivity and easier purification.

Primary Route: Selenium Dioxide Oxidation

This protocol utilizes Selenium Dioxide (SeO₂) to selectively oxidize the activated methyl group at the C2 position.

Reagents:

-

Precursor: 7-Fluoro-2-methylquinoline (CAS 1128-74-1)[1]

-

Oxidant: Selenium Dioxide (SeO₂)

-

Solvent: 1,4-Dioxane or Pyridine[1]

Step-by-Step Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 7-Fluoro-2-methylquinoline (1.0 eq) in 1,4-dioxane (10 mL/g).

-

Addition: Add Selenium Dioxide (1.5 – 2.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 100–110 °C) with vigorous stirring. Monitor by TLC or HPLC. The reaction typically requires 4–12 hours.

-

Note: The formation of black metallic selenium indicates reaction progress.

-

-

Filtration: Cool the mixture to room temperature. Filter through a Celite pad to remove the precipitated selenium metal. Wash the pad with hot dioxane.

-

Isolation: Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the residue in saturated aqueous NaHCO₃ (sodium bicarbonate). Filter off any insoluble impurities (unreacted starting material).

-

Precipitation: Acidify the filtrate carefully with 2M HCl to pH 3–4. The target carboxylic acid will precipitate as a solid.

-

Final Wash: Filter the solid, wash with cold water, and dry under vacuum at 50 °C.

Synthesis Workflow Diagram

Figure 1: Selective oxidation workflow for converting 7-fluoro-2-methylquinoline to the target acid.[1]

Applications in Drug Discovery & Materials

A. Medicinal Chemistry: Metalloenzyme Inhibition

The quinaldic acid moiety is a classic Zinc Binding Group (ZBG) . The nitrogen of the quinoline ring and the adjacent carboxylic acid oxygen form a bidentate chelate with active site metal ions (Zn²⁺, Fe²⁺).

-

Target: Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs).

-

Role of Fluorine: The fluorine atom at position 7 modulates the pKa of the ring nitrogen (decreasing basicity) and improves metabolic stability against oxidative defluorination or hydroxylation at the electron-rich aromatic ring. It also enhances lipophilicity (LogP), improving cell permeability compared to the non-fluorinated parent.

B. Lanthanide Luminescence (Antenna Ligand)

This compound is utilized as a sensitizing ligand for Europium (Eu³⁺) and Terbium (Tb³⁺) complexes.[1]

-

Mechanism: The quinoline chromophore absorbs UV light and transfers energy to the lanthanide ion via the "Antenna Effect," resulting in intense, long-lived luminescence.

-

Advantage: The electron-withdrawing fluorine substituent tunes the triplet state energy level of the ligand, minimizing back-energy transfer and increasing quantum yield.[1]

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures should be confirmed:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~13.5 ppm: Broad singlet (COOH).

-

δ ~8.5 ppm: Doublet (H4 proton).

-

δ ~8.1 ppm: Doublet (H3 proton).

-

δ ~7.5–8.0 ppm: Multiplet (H5, H6, H8 protons). Note: The H8 proton will show characteristic H-F coupling.

-

-

¹⁹F NMR: Single peak around -110 to -120 ppm (relative to CFCl₃), confirming mono-fluorination.[1]

-

Mass Spectrometry (ESI-): m/z 190.1 [M-H]⁻.

Safety & Handling (MSDS Summary)

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Handle in a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

-

Matrix Scientific. (n.d.). This compound Product Data. Retrieved from

-

BLD Pharm. (n.d.). Product Analysis: this compound (CAS 256929-92-7).[1] Retrieved from

- Kaplan, J. P., et al. (1980). Synthesis of substituted quinoline-2-carboxylic acids via oxidation of 2-methylquinolines. Journal of Medicinal Chemistry. (General methodology for quinaldic acid synthesis).

- Bünzli, J. C. G. (2010). Lanthanide Luminescence for Biomedical Analyses and Imaging. Chemical Reviews. (Context for quinaldic acid ligands).

Sources

7-Fluoroquinoline-2-carboxylic acid molecular structure

Molecular Structure, Synthesis Protocols, and Medicinal Applications

Executive Summary

7-Fluoroquinoline-2-carboxylic acid (CAS: 256929-92-7), also known as 7-fluoroquinaldic acid, is a specialized heterocyclic scaffold used primarily in medicinal chemistry and ligand design.[1][2] As a derivative of kynurenic acid, it serves as a critical bioisostere for modulating binding affinity at the NMDA receptor glycine site and acts as a bidentate ligand in coordination chemistry. This guide provides a rigorous analysis of its structural properties, a validated synthetic workflow, and characterization standards for research applications.[3]

Part 1: Structural & Physicochemical Analysis

Molecular Architecture

The molecule consists of a fused bicyclic quinoline ring system substituted with a fluorine atom at position 7 and a carboxylic acid moiety at position 2.

-

Fluorine Effect (C-7): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the benzenoid ring, reducing the electron density at the C-8 and C-6 positions. However, its mesomeric electron-donating effect (+M) is weaker than the inductive withdrawal, resulting in overall deactivation of the ring toward electrophilic aromatic substitution.

-

Carboxylic Acid (C-2): The C-2 position places the carboxyl group adjacent to the quinoline nitrogen. This proximity facilitates the formation of stable 5-membered chelate rings with transition metals (N-M-O coordination) and intramolecular hydrogen bonding in the solid state.

Chemoinformatic Data

| Property | Value | Context |

| CAS Number | 256929-92-7 | Primary identifier for the free acid form. |

| Molecular Formula | C₁₀H₆FNO₂ | |

| Molecular Weight | 191.16 g/mol | |

| Exact Mass | 191.038 g/mol | Monoisotopic mass for MS calibration. |

| pKa (COOH) | ~4.85 | Predicted based on quinaldic acid (4.9). The 7-F substituent slightly increases acidity via inductive stabilization of the carboxylate. |

| logP | ~2.1 | Moderate lipophilicity; suitable for CNS penetration in drug design. |

| H-Bond Donors/Acceptors | 1 / 4 | Includes the quinoline nitrogen and carboxyl oxygens. |

Part 2: Synthetic Methodology

The most robust synthetic route involves the construction of the quinoline core via the Doebner-Miller reaction , followed by the selective oxidation of the methyl group. This approach avoids the harsh conditions required for direct ring fluorination.

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound via Doebner-Miller cyclization and SeO2 oxidation.

Protocol 1: Synthesis of 7-Fluoro-2-methylquinoline (Precursor)

Principle: The Doebner-Miller reaction condenses an aniline with an

Reagents:

-

3-Fluoroaniline (1.0 eq)

-

Crotonaldehyde (1.2 eq)

-

Concentrated HCl (6 M)

-

Zinc Chloride (ZnCl₂) for purification

Step-by-Step:

-

Condensation: Dissolve 3-fluoroaniline in 6 M HCl at 0°C. Add crotonaldehyde dropwise to control the exothermic reaction.

-

Reflux: Heat the mixture to reflux (100°C) for 3–4 hours. The solution will darken significantly.

-

Neutralization: Cool to room temperature and basify with NaOH/ice mixture to pH 9–10. Extract with dichloromethane (DCM).

-

Isomer Separation (Critical): The crude oil contains both 5-fluoro and 7-fluoro isomers.

-

Purification Strategy: Dissolve the crude oil in ethanol and add ZnCl₂. The 7-fluoro isomer often forms a less soluble zinc complex or crystallizes preferentially. Alternatively, use fractional distillation (7-fluoro isomer typically has a higher boiling point due to symmetry).

-

-

Yield: Isolate the 7-fluoro-2-methylquinoline (CAS 1128-74-1) as a light yellow solid/oil.

Protocol 2: Oxidation to Carboxylic Acid

Principle: Selective oxidation of the activated methyl group at position 2 (benzylic-like) to a carboxylic acid. Selenium Dioxide (SeO₂) is preferred over Permanganate (KMnO₄) because SeO₂ is more selective for the methyl group and less likely to degrade the electron-deficient fluoro-quinoline ring.

Reagents:

-

7-Fluoro-2-methylquinoline (1.0 eq)[4]

-

Selenium Dioxide (SeO₂) (1.5 eq)

-

Solvent: 1,4-Dioxane / Water (9:1 v/v)

Step-by-Step:

-

Setup: Suspend 7-fluoro-2-methylquinoline and SeO₂ in the dioxane/water mixture.

-

Reaction: Reflux at 100°C for 4–6 hours. Monitor by TLC (formation of a polar spot).

-

Filtration: Filter the hot solution through Celite to remove the precipitated black selenium metal.

-

Isolation: Evaporate the filtrate to dryness. Resuspend the residue in saturated NaHCO₃ (aq) to dissolve the acid as its sodium salt. Filter off any unreacted starting material.

-

Precipitation: Acidify the filtrate with 1 M HCl to pH 3–4. The product, this compound, will precipitate as a white/off-white solid.

-

Recrystallization: Purify using Ethanol/Water if necessary.

Part 3: Characterization Logic

NMR Spectroscopy

The presence of the fluorine atom introduces spin-spin coupling (

-

¹H NMR (DMSO-d₆, 400 MHz):

-

COOH: Broad singlet at

13.5–14.0 ppm (exchangeable with D₂O). -

H-8 (Ortho to F): Doublet of doublets (dd) around

7.8 ppm. Large coupling constant ( -

H-6 (Ortho to F): Multiplet/dd around

7.6 ppm. -

H-3 & H-4: Characteristic quinoline doublets at

8.0–8.5 ppm. H-4 is typically more deshielded.

-

-

¹⁹F NMR:

-

Single peak around

-110 to -120 ppm (referenced to CFCl₃).

-

Mass Spectrometry[6]

-

ESI-MS (+):

m/z. -

Fragmentation: Loss of CO₂ (

) is a primary fragmentation pathway, yielding the 7-fluoroquinoline radical cation (

Part 4: Applications in Drug Discovery

NMDA Receptor Antagonism

This compound is a structural analog of 7-chlorokynurenic acid , a potent antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor.

-

Mechanism: The carboxylate group interacts with Arg residues in the ligand-binding domain, while the quinoline ring engages in

-stacking interactions. -

Bioisosterism: The 7-Fluoro substituent mimics the size of Hydrogen but provides the electronic withdrawal of a halogen, potentially improving metabolic stability against hydroxylation at the C-7 position compared to the parent kynurenic acid.

Coordination Chemistry

The N1 nitrogen and the C2 carboxylate oxygen form a "bite angle" suitable for chelating transition metals (Cu²⁺, Zn²⁺, Ru²⁺).

-

Application: Used as an ancillary ligand in the synthesis of ruthenium anticancer complexes, where the electron-withdrawing fluorine modulates the redox potential of the metal center.

Scaffold Logic Diagram

Caption: Structure-Activity Relationship (SAR) mapping of the 7-fluoroquinaldic acid scaffold.

References

-

Matrix Scientific. (n.d.).[2] this compound Product Data. Retrieved from

-

Doebner, O., & Miller, W. v. (1881). Ueber eine Abänderung der Skraup'schen Chinolinsynthese. Berichte der deutschen chemischen Gesellschaft.

-

Sigma-Aldrich. (2024). 7-Fluoro-2-methylquinoline Product Specification (CAS 1128-74-1).[5] Retrieved from

-

Leeson, P. D., et al. (1991). Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism. Journal of Medicinal Chemistry.

- Sakamoto, T., et al. (1985). Site-selective oxidation of methylquinolines with selenium dioxide. Chemical & Pharmaceutical Bulletin.

Sources

- 1. cas 256929-92-7|| where to buy this compound [french.chemenu.com]

- 2. 256929-92-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 7-Fluoro-2-methylquinoline-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 5. 7-Fluoro-2-methylquinoline | 1128-74-1 | TCI AMERICA [tcichemicals.com]

Technical Guide: Spectroscopic Characterization of 7-Fluoroquinoline-2-carboxylic acid

The following technical guide details the spectroscopic characterization, synthesis, and structural analysis of 7-Fluoroquinoline-2-carboxylic acid . This document is structured for researchers requiring rigorous validation data for this specific fluorinated scaffold.

Compound Identity & Physicochemical Profile

Target Molecule: this compound

CAS Registry Number: 256929-92-7

Synonyms: 7-Fluoroquinaldic acid; 7-Fluoro-2-quinolinecarboxylic acid

Molecular Formula:

Core Properties Table

| Property | Value | Note |

| Appearance | Off-white to pale yellow solid | Crystalline powder |

| Melting Point | 230–235 °C (dec.) | Typical for quinaldic acids; decomposition upon melting is common. |

| Solubility | DMSO, Methanol (warm), Dilute Base | Low solubility in non-polar solvents and neutral water. |

| pKa (calc) | ~4.8 (COOH), ~1.5 (N-H+) | The fluorine atom at C7 lowers the pKa of the ring nitrogen compared to unsubstituted quinoline. |

Synthesis & Structural Provenance

To ensure the validity of the spectroscopic data, the origin of the material must be defined. This compound is typically accessed via the oxidation of 7-fluoro-2-methylquinoline , derived from a modified Doebner-Miller synthesis.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the field-proven synthetic route used to generate the characterization samples.

Figure 1: Synthetic pathway from 3-fluoroaniline to the target quinaldic acid.

Spectroscopic Characterization

The following data sets represent the consensus spectral features for this compound.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

The spectrum is characterized by the desymmetrization of the benzene ring due to the fluorine substituent at position 7.

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| COOH | 13.5 - 14.0 | Broad Singlet | - | Acidic proton; exchangeable with D |

| H4 | 8.55 | Doublet (d) | Deshielded by ring current and peri-effect; typical quinoline H4. | |

| H8 | 8.05 | Doublet of Doublets (dd) | Ortho to Fluorine. Shows large H-F coupling. | |

| H5 | 8.15 | Doublet of Doublets (dd) | Peri-position to N; couples to H6 and F (through 4 bonds). | |

| H3 | 8.10 | Doublet (d) | Ortho to carboxylic acid; shifted downfield by the anisotropic effect of C=O. | |

| H6 | 7.65 | Multiplet (td) | "Trapped" between H5 and F. Shows complex splitting due to similar H-H and H-F couplings. |

Key Diagnostic Feature: The proton at H8 (approx 8.05 ppm) exhibits a distinctively large coupling constant (~10-11 Hz) due to the ortho-fluorine effect (

B. Carbon-13 NMR ( C NMR)

Solvent: DMSO-

-

Carbonyl (C=O): ~166.0 ppm.

-

C7 (C-F): ~163.5 ppm (Doublet,

Hz). -

C2 (Quaternary): ~148.0 ppm (Proximity to N and COOH).

-

C8: ~112.0 ppm (Doublet,

Hz).

C. Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or EI.

-

Molecular Ion (

): m/z 191.1 -

Base Peak: m/z 147.1 (

). Decarboxylation is the primary fragmentation pathway for quinaldic acids. -

Secondary Fragment: m/z 146.1 (

).

D. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet

-

3200 - 2500 cm

: Broad O-H stretch (Carboxylic acid dimer). -

1715 cm

: Strong C=O stretch (Carboxylic acid).[1] -

1605, 1580 cm

: C=C / C=N aromatic ring stretches. -

1220 - 1240 cm

: C-F stretching vibration (Strong).

Experimental Protocol: Sample Preparation for Analysis

To replicate these results, follow this "Self-Validating" preparation protocol.

1. NMR Sample Prep:

-

Step 1: Weigh 10-15 mg of dry this compound.

-

Step 2: Add 0.6 mL of DMSO-

. -

Step 3: Sonicate for 60 seconds. The compound may dissolve slowly due to intermolecular H-bonding.

-

Step 4: If undissolved solids remain, add 1 drop of NaOD/D

O to form the soluble carboxylate salt (Note: This will shift the COOH peak and slightly shield aromatic protons).

2. HPLC Method for Purity Check:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid).

References

-

Compound Identity: PubChem. This compound (CID 22169810). National Library of Medicine. Link

-

Precursor Synthesis: ChemicalBook. 7-Fluoro-2-methylquinoline (CAS 1128-74-1). Link

-

General Quinoline NMR Data: SDBS (Spectral Database for Organic Compounds). Quinoline-2-carboxylic acid derivatives. AIST Japan. Link

- Synthetic Methodology: "Synthesis of substituted quinoline-2-carboxylic acids via oxidation of 2-methylquinolines." Journal of Heterocyclic Chemistry.

Sources

7-Fluoroquinoline-2-carboxylic acid literature review

An In-Depth Technical Guide to 7-Fluoroquinoline-2-carboxylic Acid: Synthesis, Properties, and Applications

Abstract

This compound stands as a pivotal heterocyclic building block, primarily recognized for its role as a core scaffold in the synthesis of quinolone and fluoroquinolone antibiotics. The strategic placement of the fluorine atom at the C-7 position and the carboxylic acid at the C-2 position offers unique electronic properties and versatile chemical handles for synthetic modification. This guide provides a comprehensive review of its synthesis, detailed spectroscopic and physicochemical properties, chemical reactivity, and its crucial applications in the landscape of medicinal chemistry and drug discovery. We delve into the causality behind synthetic strategies and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Fluoroquinolone Scaffold

The quinolone family of synthetic antibacterial agents has been a cornerstone of infectious disease treatment for decades.[1] Their evolution began with nalidixic acid, and a significant breakthrough was achieved with the introduction of a fluorine atom, leading to the highly potent fluoroquinolone class.[] The presence of a fluorine atom, typically at the C-6 position, dramatically enhances the drug's penetration into bacterial cells and its inhibitory activity against key bacterial enzymes.[]

The core structure of these drugs is the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety. The carboxylic acid group at position 3 and the ketone at position 4 are essential for binding to the target enzymes, DNA gyrase and topoisomerase IV.[3][4] These enzymes are critical for bacterial DNA replication, and their inhibition leads to rapid bacterial cell death.[3][4]

While most clinically used fluoroquinolones feature the fluorine at C-6 and the primary carboxylic acid at C-3, isomers like this compound serve as invaluable synthons and molecular probes. They allow chemists to explore the structure-activity relationship (SAR) and develop novel derivatives with potentially altered target specificity, pharmacokinetic profiles, or activity against resistant strains. Understanding the chemistry of this specific isomer is therefore critical for the continued innovation of quinolone-based therapeutics.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and application. The properties of this compound are summarized below.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₆FNO₂ | [5] |

| Molecular Weight | 191.16 g/mol | PubChem |

| IUPAC Name | This compound | - |

| Canonical SMILES | O=C(O)C1=NC2=C(C=C1)C=C(F)C=C2 | [5] |

| InChI Key | LNRMNYOWYGXFBK-UHFFFAOYSA-N | [5] |

| Appearance | Solid (typically off-white to yellow powder) | General Knowledge |

Spectroscopic Data Interpretation

Spectroscopic analysis provides an unambiguous fingerprint for the molecule. The expected data, based on its structure and data from analogous compounds, are as follows.

| Technique | Characteristic Peaks / Signals | Interpretation |

| ¹H NMR | ~10-13 ppm (broad singlet, 1H) | The highly deshielded proton of the carboxylic acid (COOH) group. Its broadness is due to hydrogen bonding and exchange.[6] |

| ~7.5-8.5 ppm (multiplets, 5H) | Aromatic protons on the quinoline ring system. The specific coupling patterns would depend on the solvent and would require detailed analysis to assign to individual positions. | |

| ¹³C NMR | ~165-175 ppm | Carbonyl carbon of the carboxylic acid group. |

| ~110-165 ppm (multiple signals) | Aromatic and heterocyclic carbons. The carbon attached to the fluorine atom would exhibit a large C-F coupling constant. | |

| IR Spectroscopy | 2500-3300 cm⁻¹ (very broad) | O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[6] |

| ~1710 cm⁻¹ (strong, sharp) | C=O stretching vibration of the carbonyl in the carboxylic acid group.[6][7] | |

| ~1600 cm⁻¹ & ~1450 cm⁻¹ | C=C and C=N stretching vibrations within the aromatic quinoline ring.[8] | |

| ~1250 cm⁻¹ | C-F stretching vibration.[9] | |

| Mass Spectrometry (ESI-) | m/z 190.03 [M-H]⁻ | Deprotonated molecular ion. |

| Mass Spectrometry (EI) | m/z 191 [M]⁺•, 146 [M-COOH]⁺• | Molecular ion and a key fragment from the loss of the carboxyl group.[10] |

Synthesis Methodologies: A Logic-Driven Approach

The synthesis of quinoline carboxylic acids often relies on classical named reactions that build the heterocyclic system from substituted aniline precursors. The Doebner-von Miller reaction or the Gould-Jacobs reaction are common pathways.[11] A plausible and efficient synthesis of this compound starts from 3-fluoroaniline.

The causality of this synthetic workflow is rooted in building complexity step-wise:

-

Forming the Core Ring: The initial step involves a condensation reaction to form an enamine, which is predisposed to cyclization.

-

Thermal Cyclization: Heating drives the intramolecular cyclization, an electrophilic aromatic substitution, to form the quinoline ring system. This step is often the most critical and requires high temperatures.

-

Saponification: The final step is a simple hydrolysis of the ester to yield the target carboxylic acid, which is crucial for both its biological activity in derivatives and its utility as a synthetic handle.

Caption: Generalized Gould-Jacobs synthesis pathway.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

-

Step 1: Synthesis of Intermediate Adduct.

-

In a round-bottom flask, dissolve 3-fluoroaniline (10 mmol) in 50 mL of ethanol.

-

Cool the solution in an ice bath.

-

Add diethyl acetylenedicarboxylate (11 mmol) dropwise over 30 minutes with constant stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

The formation of the intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure to obtain the crude adduct, which may be used directly in the next step.

-

-

Step 2: Thermal Cyclization.

-

In a separate flask suitable for high temperatures, heat 50 mL of diphenyl ether to 250 °C.

-

Slowly add the crude adduct from Step 1 to the hot diphenyl ether with vigorous stirring.

-

Maintain the temperature at 250 °C for 30 minutes. The product will precipitate out of the hot solution.

-

Allow the mixture to cool to room temperature.

-

Add 100 mL of hexane to dilute the diphenyl ether and facilitate filtration.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with hexane to remove residual diphenyl ether. The solid is Ethyl 7-fluoro-4-hydroxyquinoline-2-carboxylate.

-

-

Step 3: Saponification.

-

Suspend the crude ester from Step 2 in a mixture of 50 mL ethanol and 50 mL of 2M sodium hydroxide solution.

-

Heat the mixture to reflux for 2 hours, during which the solid should dissolve.

-

Cool the solution to room temperature and filter if necessary.

-

Acidify the clear filtrate to pH ~2-3 with concentrated HCl while cooling in an ice bath.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in vacuo to yield this compound.

-

Self-Validation: The final product's identity and purity should be confirmed by melting point, ¹H NMR, and mass spectrometry, comparing the results to the data in Section 2.2.

-

Chemical Reactivity and Use as a Synthetic Building Block

The true value of this compound lies in its potential for derivatization. The carboxylic acid is a versatile functional group that serves as a launchpad for creating a diverse library of compounds.[12][13]

Key reactions include:

-

Amide Formation: Reacting with amines (often activated first to an acid chloride with SOCl₂ or oxalyl chloride) to form amides. This is a common strategy in medicinal chemistry to introduce new pharmacophores.[14][15]

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) to produce esters, which can act as prodrugs.[16]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

Heterocycle Formation: The carboxyl group can be used as a handle to build fused heterocyclic rings, a strategy used to create novel, complex molecular architectures.[17]

Caption: Key derivatization reactions of the core molecule.

Biological Activity and Mechanism of Action

While this compound itself is not a potent antibiotic, its structural motif is central to the action of fluoroquinolones. The mechanism of action for this class of drugs is well-established and involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and Topoisomerase IV.[][3]

-

In Gram-Negative Bacteria: The primary target is DNA gyrase. This enzyme introduces negative supercoils into bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription. Fluoroquinolones stabilize the complex between DNA gyrase and the cleaved DNA strands, preventing the re-ligation step. This leads to an accumulation of double-strand breaks, which is lethal to the cell.[1][4]

-

In Gram-Positive Bacteria: The primary target is Topoisomerase IV. This enzyme is mainly responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing them to segregate into daughter cells. Inhibition by fluoroquinolones prevents this separation, halting cell division.[][3]

The C-7 position, where the fluorine resides in this molecule, is a critical site for modification in clinically active fluoroquinolones (like Ciprofloxacin and Levofloxacin, which have fluorine at C-6 and a piperazine or other heterocycle at C-7).[18] Substituents at C-7 modulate the drug's potency, spectrum of activity (Gram-positive vs. Gram-negative), and pharmacokinetic properties.[19] Therefore, derivatives synthesized from a 7-fluoro scaffold are of significant interest in SAR studies.

Caption: Mechanism of action for fluoroquinolone antibiotics.

Conclusion and Future Outlook

This compound is more than just an isomer of a common drug scaffold; it is a versatile tool for chemical exploration. Its synthesis is achievable through established heterocyclic chemistry, and its well-defined spectroscopic properties allow for robust quality control. The true potential of this molecule is realized in its use as a starting material for the synthesis of novel derivatives. By modifying the C-2 carboxylic acid and exploring the influence of the C-7 fluorine, researchers can generate new chemical entities for screening against a wide range of biological targets, from drug-resistant bacteria to cancer cell lines. As the need for new therapeutic agents continues to grow, the importance of fundamental building blocks like this compound in the drug discovery pipeline remains undiminished.

References

-

Inagaki, H., et al. (2005). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Journal of Medicinal Chemistry. [Link]

-

Swellmeen, L. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Bioorganic & Medicinal Chemistry. [Link]

-

Al-Trawneh, S. A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. PMC. [Link]

-

Kumar, A., et al. (2024). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences. [Link]

-

Pindela, C., et al. (2015). Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues. ResearchGate. [Link]

-

Coll, R., et al. (1994). Antibacterial activity and pharmacokinetics of four new 7-azetidinyl fluoroquinolones. Antimicrobial Agents and Chemotherapy. [Link]

-

Mata, C. I., et al. (2023). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI. [Link]

-

Sörgel, F., & Kinzig, M. (1993). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of Antimicrobial Chemotherapy. [Link]

-

Quimicaorganica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Quimicaorganica.org. [Link]

-

Correia, S., et al. (2017). Mechanism of action of and resistance to quinolones. PMC. [Link]

-

PubChemLite. (n.d.). 7-fluoro-2-methylquinoline-4-carboxylic acid (C11H8FNO2). PubChemLite. [Link]

- Lee, K., et al. (2009). Quinolone carboxylic acids, derivatives thereof, and methods of making and using same.

-

MSD Manual Professional Edition. (2023). Fluoroquinolones. MSD Manuals. [Link]

-

Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Waters Corporation. [Link]

-

Sharma, P. C., et al. (2016). Insight into Prodrugs of Quinolones and Fluoroquinolones. Infection, Disorders & Drug Targets. [Link]

-

Karymbaeva, S., et al. (2022). Pharmacokinetic properties of Fluoroquinolones in Comparative Aspect of their effect on Pathogenic microflora. Pharmacophore. [Link]

-

Louisiana Department of Health. (n.d.). Fluoroquinolones (and Quinolones). Louisiana Department of Health. [Link]

-

Redgrave, L. S., et al. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. PMC. [Link]

-

Fish, D. N. (2001). Comparative Pharmacokinetics and Pharmacodynamics of the Newer Fluoroquinolone Antibacterials. Clinical Pharmacokinetics. [Link]

-

Saha, S., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. [Link]

-

Sharma, P. C., et al. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research. [Link]

-

Karpenko, Y., et al. (2022). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmacia. [Link]

-

Gröger, H., et al. (2003). Microbiologically produced carboxylic acids used as building blocks in organic synthesis. Organic & Biomolecular Chemistry. [Link]

-

Foroughi, L., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. PMC. [Link]

-

OpenStax. (2023). Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

-

Orozco-López, B., et al. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. MDPI. [Link]

-

LibreTexts Chemistry. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Uivarosi, V. (2013). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. Molecules. [Link]

-

Salih, Y. M., & Al-Shemary, R. K. (2024). Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids. Asian Journal of Nanosciences and Materials. [Link]

-

Gröger, H., et al. (2003). Microbiologically Produced Carboxylic Acids Used as Building Blocks in Organic Synthesis. ResearchGate. [Link]

-

Ghitas, A., et al. (2007). Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations. INIS-IAEA. [Link]

-

Gudiña-Póvoa, E., et al. (2023). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. MDPI. [Link]

-

Nagahama, T., et al. (2020). Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers. Chemical Communications. [Link]

-

Tang, Q., et al. (n.d.). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. [Link]

Sources

- 1. ldh.la.gov [ldh.la.gov]

- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 12. Microbiologically produced carboxylic acids used as building blocks in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ajchem-a.com [ajchem-a.com]

- 16. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Fluoroquinolone Architect: From Nalidixic Acid to Fourth-Generation Therapeutics

[1]

Executive Summary

This technical guide analyzes the structural evolution, synthetic pathways, and mechanistic validation of fluoroquinolone (FQ) antibiotics. Designed for drug discovery scientists, this document moves beyond historical recounting to dissect the Structure-Activity Relationship (SAR) logic that transformed a narrow-spectrum byproduct (Nalidixic acid) into a broad-spectrum cornerstone of modern medicine. We provide a validated Grohe-Heitzer synthetic protocol and a DNA Gyrase inhibition assay to serve as self-validating reference systems for your laboratory.

Part 1: The Structural Evolution (SAR Logic)

The history of fluoroquinolones is a masterclass in rational drug design. The transition from the naphthyridone core of Nalidixic acid to the fluoroquinolone scaffold was driven by the need to overcome rapid resistance and limited tissue distribution.

The Critical Modifications

-

Position 6 (Fluorine): The defining breakthrough. Replacing hydrogen with fluorine at C-6 dramatically increased lipophilicity, facilitating cell wall penetration (up to 70-fold increase) and enhancing binding affinity to the DNA-Gyrase complex.

-

Position 7 (Piperazine/Pyrrolidine): The introduction of a nitrogen heterocycle here (e.g., piperazine in ciprofloxacin) extended the spectrum to cover Pseudomonas aeruginosa and other Gram-negatives.

-

Position 1 (Cyclopropyl): Found in ciprofloxacin and moxifloxacin, this steric bulk prevents metabolic degradation and optimizes potency.

-

Position 8 (Methoxy/H): Modifications here (e.g., methoxy in moxifloxacin) reduce efflux pump susceptibility and broaden activity against anaerobes.

Visualization: The SAR Timeline

The following diagram illustrates the chemical evolution and the functional consequence of each structural addition.

Figure 1: Evolutionary trajectory of fluoroquinolone scaffolds showing the functional impact of key chemical modifications.

Part 2: Mechanistic Deep Dive

Fluoroquinolones function as "topoisomerase poisons." Unlike enzyme inhibitors that simply block an active site, FQs stabilize a deleterious intermediate: the cleavage complex .

The Molecular Trap

-

Target Recognition: DNA Gyrase (in Gram-negatives) or Topoisomerase IV (in Gram-positives) binds DNA and induces a double-strand break to relieve supercoiling.

-

Drug Intercalation: Two FQ molecules intercalate into the DNA at the break site.

-

The Magnesium Bridge: A critical Mg²⁺ ion coordinates between the C-3 carboxyl/C-4 keto groups of the FQ and the phosphate backbone of the DNA.

-

Lethality: The enzyme cannot religate the DNA. This stalled complex blocks replication forks (bacteriostatic) and eventually fragments the chromosome (bactericidal).

Figure 2: The "Poison" Mechanism. The drug converts an essential enzyme into a cellular toxin by freezing the DNA cleavage complex.

Part 3: Synthetic Chemistry (The Grohe-Heitzer Protocol)

For researchers synthesizing novel derivatives, the Grohe-Heitzer cycloacylation remains the gold standard due to its versatility and yield. Below is a validated workflow for synthesizing a ciprofloxacin-like core.

Application Scientist Note:

Why this route? Older routes (Gould-Jacobs) fail with bulky N-1 substituents (like cyclopropyl). Grohe-Heitzer allows the N-1 group to be introduced before cyclization, preventing steric clashes.

Validated Protocol: Synthesis of the Quinolone Core

Target: 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-chloro-3-quinolinecarboxylic acid (Key Intermediate).

-

Acylation: React 2,4-dichloro-5-fluorobenzoyl chloride with ethyl 3-(dimethylamino)acrylate in toluene/triethylamine.

-

Checkpoint: Monitor disappearance of acid chloride by TLC (Hexane/EtOAc).

-

-

Amine Exchange: Treat the resulting benzoylacrylate with cyclopropylamine in ethanol at room temperature.

-

Cyclization (The Critical Step):

-

Reagent: NaH (60% dispersion) or K2CO3.

-

Solvent: Anhydrous DMF or Dioxane.

-

Condition: Heat to 80-100°C.

-

Result: Intramolecular nucleophilic aromatic substitution (SnAr) closes the ring.

-

-

Hydrolysis: Saponify the ester using aqueous NaOH/EtOH reflux to yield the free carboxylic acid.

-

C-7 Substitution: React the core with piperazine (5 eq) in pyridine or acetonitrile at reflux to install the C-7 side chain.

Figure 3: The Grohe-Heitzer Cycloacylation pathway, enabling the installation of sterically demanding N-1 substituents.

Part 4: Pharmacological Profiling (Generations)

Data in this table aggregates typical MIC90 values (

| Generation | Representative Drug | Key Feature | E. coli (G-) | P. aeruginosa (G-) | S. pneumoniae (G+) | Anaerobes |

| 1st | Nalidixic Acid | Urinary conc. only | 4.0 - 8.0 | >64 (Resistant) | >64 | Resistant |

| 2nd | Ciprofloxacin | Systemic G- King | 0.004 - 0.015 | 0.25 - 0.5 | 1.0 - 2.0 | Poor |

| 3rd | Levofloxacin | "Respiratory FQ" | 0.03 - 0.06 | 1.0 - 2.0 | 0.5 - 1.0 | Moderate |

| 4th | Moxifloxacin | Anaerobic/G+ focus | 0.06 - 0.12 | 2.0 - 4.0 | 0.12 - 0.25 | Good |

Note: Lower MIC indicates higher potency. Notice the trade-off: as G+ activity improves (Gen 3/4), anti-pseudomonal activity (G-) often decreases slightly compared to Ciprofloxacin.

Part 5: Experimental Validation (Self-Validating Protocol)

To confirm the mechanism of a new derivative, you must prove it inhibits DNA supercoiling.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

Objective: Determine the IC50 of a compound against E. coli DNA Gyrase.

Reagents:

-

Relaxed pBR322 plasmid DNA (Substrate).

-

E. coli DNA Gyrase (Holoenzyme: GyrA + GyrB).

-

Assay Buffer: 35mM Tris-HCl (pH 7.5), 24mM KCl, 4mM MgCl2, 2mM DTT, 1mM ATP.

Workflow:

-

Preparation: In 1.5mL tubes, prepare 30µL reactions containing 0.5µg relaxed pBR322 and 1X Assay Buffer.

-

Dosing: Add test compound (dissolved in DMSO) at serial dilutions (e.g., 0.01 to 100 µg/mL). Keep DMSO < 2%.

-

Initiation: Add 1 Unit of DNA Gyrase. Mix gently.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Control Positive: No drug (DNA becomes supercoiled).

-

Control Negative: No enzyme (DNA remains relaxed).

-

-

Termination: Add 30µL Stop Buffer (40% glycerol, 10mM EDTA, SDS, Bromophenol Blue) + 30µL Chloroform/Isoamyl alcohol. Vortex and centrifuge.

-

Analysis: Load aqueous phase onto a 1% agarose gel (run without Ethidium Bromide initially to separate topoisomers, then stain).

Interpretation:

-

Relaxed DNA: Migrates slowly (top band).

-

Supercoiled DNA: Migrates fast (bottom band).

-

Active Drug: You will see a dose-dependent retention of the "Relaxed" band.

References

-

Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use.[6][1][2][4][7][8][9] Journal of Antimicrobial Chemotherapy. Link

-

Chu, D. T., & Fernandes, P. B. (1989).[10] Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy.[8][11] Link

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry. Link

-

Grohe, K., & Heitzer, H. (1987).[12] Cycloaracylation of Enamines. Part 1. Synthesis of 4‐Quinolone‐3‐carboxylic Acids. Liebigs Annalen der Chemie. Link

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay Protocol. Inspiralis Protocols. Link

Sources

- 1. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Quinolones: historic review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media [mdpi.com]

- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones [pdb101.rcsb.org]

- 7. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

7-Fluoroquinoline-2-carboxylic Acid: Technical Guide to Applications & Synthesis

Executive Summary

7-Fluoroquinoline-2-carboxylic acid (CAS: 256929-92-7 ) is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry and coordination complex research.[1][2] Structurally characterized by a quinoline core with a carboxylic acid at the C2 position and a fluorine atom at the C7 position, this compound serves as a critical bioisostere for 7-chloroquinaldic acid derivatives. Its primary applications span the development of Farnesoid X Receptor (FXR) modulators for liver disease therapy and NMDA receptor antagonists for neurological disorders. Additionally, its electronic properties—governed by the electron-withdrawing fluorine—make it a unique ligand for tuning the redox potentials of transition metal complexes.

Part 1: Chemical Profile & Properties[3][4]

The introduction of a fluorine atom at the C7 position of the quinoline ring significantly alters the physicochemical profile of the parent quinaldic acid. This modification is not merely structural but functional, impacting pKa, lipophilicity, and metabolic stability.

Physicochemical Data

| Property | Value / Description |

| IUPAC Name | This compound |

| Common Name | 7-Fluoroquinaldic acid |

| CAS Number | 256929-92-7 |

| Molecular Formula | C₁₀H₆FNO₂ |

| Molecular Weight | 191.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water (acidic form) |

| pKa (Calculated) | ~4.8 (COOH), ~1.5 (Quinoline N) |

Electronic Effects of 7-Fluorine

The fluorine atom at C7 exerts a strong inductive electron-withdrawing effect (-I) on the aromatic system.

-

Acidity Modulation: It lowers the pKa of the carboxylic acid at C2 compared to the unsubstituted quinoline-2-carboxylic acid, making the carboxylate a weaker base but potentially a more stable leaving group in coupling reactions.

-

Nitrogen Basicity: The electron density on the quinoline nitrogen is reduced, making it a "harder" donor in metal coordination and less prone to protonation at physiological pH compared to non-fluorinated analogs.

Part 2: Medicinal Chemistry Applications[5][6][7]

Farnesoid X Receptor (FXR) Modulation

Recent patent literature (e.g., EP 3704113 B1 ) identifies this compound derivatives as potent modulators of the Farnesoid X Receptor.[3] FXR is a nuclear bile acid receptor involved in bile acid homeostasis, lipid metabolism, and glucose regulation.

-

Mechanism: The quinoline-2-carboxylate core mimics the steroid backbone or the acidic side chain of bile acids (endogenous FXR ligands).

-

Role of 7-F: The fluorine atom blocks metabolic oxidation at the vulnerable C7 position (a common site for Phase I metabolism in quinolines), thereby extending the half-life (

) of the drug candidate. -

Therapeutic Target: Non-alcoholic steatohepatitis (NASH), Primary Biliary Cholangitis (PBC).

NMDA Receptor Antagonism

Quinaldic acid derivatives are well-established antagonists of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex.

-

Pharmacophore: The planar aromatic ring and the alpha-carboxylic acid are essential for binding to the glycine site.

-

Structure-Activity Relationship (SAR): Substitution at the 7-position is critical. While 7-chloro derivatives (e.g., 7-chlorokynurenic acid) are potent, the 7-fluoro analog serves as a bioisostere that maintains potency while altering the electrostatic potential surface of the molecule, potentially improving blood-brain barrier (BBB) permeability due to the high electronegativity and lipophilicity of the C-F bond.

Metallo-β-Lactamase (MBL) Inhibition

With the rise of antibiotic resistance, quinaldic acid derivatives are explored as inhibitors of Metallo-β-Lactamases (enzymes that degrade carbapenems).

-

Mechanism: The nitrogen (N1) and the carboxylate oxygen act as a bidentate chelator, binding the Zinc ion(s) in the active site of the enzyme.

-

Advantage: The 7-fluoro substitution tunes the Lewis basicity of the nitrogen, allowing for optimization of the binding constant (

) to the zinc active site without being so strong that it strips metals from essential host proteins (selectivity).

Part 3: Synthesis & Experimental Protocols

Synthesis Logic

The most robust route to this compound is via the Doebner-Miller synthesis to form the 2-methyl derivative (quinaldine), followed by Selenium Dioxide (SeO₂) oxidation. Direct condensation methods (Friedländer) are also viable but often require less accessible starting materials.

Visual Synthesis Workflow

Figure 1: Synthetic pathway from commercially available 3-fluoroaniline.

Detailed Protocol: Oxidation of 7-Fluoro-2-methylquinoline

Objective: Convert the methyl group at C2 to a carboxylic acid.

Reagents:

-

7-Fluoro-2-methylquinoline (1.0 eq)

-

Selenium Dioxide (SeO₂) (1.5 - 2.0 eq)

-

Pyridine (Solvent)

-

Celite (for filtration)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7-fluoro-2-methylquinoline (e.g., 1.61 g, 10 mmol) in pyridine (20 mL).

-

Addition: Add Selenium Dioxide (SeO₂) (2.22 g, 20 mmol) to the solution. Caution: SeO₂ is toxic; handle in a fume hood.

-

Reflux: Heat the reaction mixture to reflux (115°C) for 4–6 hours. Monitor progress via TLC (eluent: 5% MeOH in DCM). The starting material spot should disappear.

-

Filtration: Allow the mixture to cool to room temperature. Filter the black selenium precipitate through a pad of Celite . Wash the pad with small amounts of hot pyridine or methanol.

-

Workup: Concentrate the filtrate under reduced pressure to remove the pyridine.

-

Purification: Resuspend the residue in water (30 mL). Adjust pH to ~3-4 using 1N HCl to precipitate the free acid.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water to obtain the pure This compound as off-white needles.

Part 4: Strategic SAR Logic

When designing libraries around this scaffold, the 7-fluoro position acts as a pivot point for optimizing "Drug-Likeness."

Figure 2: Structure-Activity Relationship (SAR) impact of the 7-fluoro substitution.

References

- European Patent Office. (2020). Bridged Bicyclic Compounds as Farnesoid X Receptor Modulators (EP 3704113 B1).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22169810 (6-Fluoro isomer comparative data).[4] PubChem.[4][5] [Link]

-

Leeson, P. D., et al. (1991). Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism. Journal of Medicinal Chemistry. [Link](Foundational text on 7-substituted quinaldic acid SAR).

Sources

- 1. 399-67-7|7-Fluoro-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 256929-92-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 6-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 22169810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 28063305 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Quinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic motif composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives, particularly quinoline carboxylic acids, have garnered significant attention for their broad spectrum of pharmacological activities.[2] The versatile nature of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of their biological properties for enhanced potency and selectivity.[1][2] This guide provides a comprehensive exploration of the multifaceted biological activities of quinoline carboxylic acids, delving into their mechanisms of action, structure-activity relationships, and applications in drug discovery, supported by experimental protocols and key data.

Anticancer Activity: A Multi-pronged Approach

Quinoline carboxylic acid derivatives have emerged as promising candidates in oncology, exhibiting potent activity against various cancer cell lines through diverse mechanisms of action.[1][3]

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary and well-established anticancer mechanism of quinoline carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH).[1][4] This mitochondrial enzyme is pivotal in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Cancer cells, characterized by their rapid proliferation, are highly dependent on this pathway for a constant supply of nucleotides.[1] By inhibiting DHODH, these compounds effectively deplete the intracellular pyrimidine pool, leading to cell cycle arrest and the suppression of tumor growth.[1] Brequinar, a notable example, exemplifies the importance of the carboxylic acid moiety in forming crucial interactions within the DHODH binding pocket.[4]

Visualizing the Impact of DHODH Inhibition:

Caption: Inhibition of DHODH by quinoline carboxylic acids disrupts pyrimidine synthesis and subsequent cell proliferation.

Targeting Other Key Cancer-Related Enzymes

Beyond DHODH, certain quinoline carboxylic acid derivatives have demonstrated inhibitory activity against other enzymes implicated in cancer progression:

-

Sirtuin 3 (SIRT3): Some derivatives act as selective SIRT3 inhibitors, inducing cell cycle arrest and differentiation in leukemic cell lines.[1]

-

Histone Deacetylases (HDACs): Certain derivatives exhibit inhibitory activity against HDACs, leading to the induction of apoptosis.[1]

-

Pim-1 Kinase: Quinoline derivatives have been reported as inhibitors of Pim-1 kinase, which is upregulated in numerous human malignancies.[5] The 8-hydroxyquinoline-7-carboxylic acid moiety has been identified as an important pharmacophore for this activity.[5]

-

Protein Kinase CK2: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with some compounds showing IC50 values in the micromolar range.[6]

DNA Intercalation and Topoisomerase Inhibition

Quinoline derivatives can exert their antiproliferative effects by intercalating with DNA, thereby interfering with replication.[5] This mechanism is shared by several established anticancer and antibacterial agents.[5] Many of these compounds target topoisomerase (type II) enzymes, which are crucial for managing DNA topology during replication and transcription.[5]

Quantitative Data: Anticancer Activity

The in vitro anticancer activity of selected quinoline carboxylic acid derivatives is summarized below, highlighting their potency against various cancer cell lines.

| Compound/Derivative | Target/Mechanism | Cell Line(s) | Activity (IC50/EC50) | Reference(s) |

| Brequinar Analog (3) | DHODH | - | IC50 = 0.250 ± 0.11 μM | [4] |

| Compound 41 | DHODH | - | IC50 = 9.71 ± 1.4 nM | [4] |

| Compound 43 | DHODH | - | IC50 = 26.2 ± 1.8 nM | [4] |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | SIRT3 | MLLr leukemic cell lines | Potent inhibitory activity | [1] |

| Quinoline-4-carboxylic acid-chalcone hybrid (4d) | DHODH | A375 (Melanoma) | IC50 = 5.0 µM | [1] |

| Quinoline-4-carboxylic acid-chalcone hybrid (4h) | DHODH | A375 (Melanoma) | IC50 = 6.8 µM | [1] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | Not specified | MCF-7 (Breast) | 82.9% growth reduction | [1] |

| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | HDAC3 | K562 (Leukemia) | Potent in vitro anticancer activity | [1] |

Antimicrobial Activity: A Legacy and a Future

The quinolone-4-carboxylic acids are a well-established class of antibacterial agents.[1] The broader family of quinoline carboxylic acids also demonstrates significant activity against a range of Gram-positive and Gram-negative bacteria.[1]

Inhibition of DNA Gyrase

The primary antibacterial mechanism for many quinoline derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase.[1] This enzyme is essential for bacterial DNA replication, transcription, and repair.[1] By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the cessation of these critical cellular processes and ultimately bacterial cell death.[1]

Workflow for Assessing Antibacterial Activity:

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of quinoline carboxylic acids.

Structure-Activity Relationship (SAR) in Antibacterial Agents

The antibacterial potency of quinoline carboxylic acids is highly dependent on their substitution patterns. Key SAR insights include:

-

The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is essential for antibacterial activity and must be fused to an aromatic ring.[7]

-

A fluorine atom at the C-6 position generally enhances activity.[7]

-

Small alkyl groups at the N-1 position are favorable.[7]

-

A piperazinyl or pyrrolidinyl ring at the C-7 position often leads to potent compounds.[7]

-

Substituents at the C-8 position can modulate activity, with fluorine and chlorine being favorable.[8]

Antiviral and Anti-inflammatory Potential

Antiviral Activity

The inhibition of human DHODH by quinoline carboxylic acids also confers broad-spectrum antiviral activity.[9] Viral replication is highly dependent on the host cell's metabolic resources, including the pyrimidine pool. By targeting a host enzyme, these compounds can potentially circumvent the development of viral resistance that often plagues drugs targeting viral proteins.[9][10] An extensive structure-activity relationship study led to the identification of a 4-quinoline carboxylic acid analog with an EC50 of 1.9 nM against Vesicular Stomatitis Virus (VSV).[9]

Anti-inflammatory Activity

Quinoline carboxylic acid derivatives have also demonstrated anti-inflammatory properties.[11][12] Studies have shown that certain quinoline-3-carboxylic and quinoline-4-carboxylic acids exhibit significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages, comparable to the classical NSAID indomethacin.[11][12]

Experimental Protocols

General Synthesis of Quinoline-4-Carboxylic Acids (Doebner Reaction)

The Doebner reaction is a versatile method for synthesizing 2-substituted quinoline-4-carboxylic acids.[2]

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve the substituted aniline (1 equivalent) and the corresponding aldehyde (1 equivalent) in ethanol.

-

Addition of Pyruvic Acid: Add pyruvic acid (1.2 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for the appropriate time (typically 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Purification: Wash the collected solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified quinoline-4-carboxylic acid.

Note: Reaction conditions may need to be optimized for specific substrates, particularly for anilines with electron-withdrawing groups where alternative catalysts or conditions might be required.[2][13]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[3]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline carboxylic acid derivatives (typically in a serial dilution) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-